3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one 3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 421577-88-0
VCID: VC8444523
InChI: InChI=1S/C20H20N2O2S2/c1-4-10-22-19(24)16-11-15(5-2)26-18(16)21-20(22)25-12-17(23)14-8-6-13(3)7-9-14/h4,6-9,11H,1,5,10,12H2,2-3H3
SMILES: CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.5 g/mol

3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 421577-88-0

Cat. No.: VC8444523

Molecular Formula: C20H20N2O2S2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one - 421577-88-0

Specification

CAS No. 421577-88-0
Molecular Formula C20H20N2O2S2
Molecular Weight 384.5 g/mol
IUPAC Name 6-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H20N2O2S2/c1-4-10-22-19(24)16-11-15(5-2)26-18(16)21-20(22)25-12-17(23)14-8-6-13(3)7-9-14/h4,6-9,11H,1,5,10,12H2,2-3H3
Standard InChI Key ZXNREKOZDRSZFC-UHFFFAOYSA-N
SMILES CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C
Canonical SMILES CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C

Introduction

"3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one" is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound integrates a thienopyrimidine core functionalized with allyl, ethyl, and p-tolyl moieties, making it a promising candidate for pharmaceutical research.

Structural Features

The compound's molecular structure is characterized by:

  • A thieno[2,3-d]pyrimidin-4(3H)-one core.

  • Substituents including:

    • An allyl group at position 3.

    • An ethyl group at position 6.

    • A p-tolyl group attached via a thioether linkage to a ketoethyl group at position 2.

These structural elements contribute to the compound's physicochemical properties and potential bioactivity.

Synthesis

The synthesis of thieno[2,3-d]pyrimidines typically involves cyclization reactions starting from thiophene derivatives. For instance:

  • Preparation of the Core: The base structure can be synthesized by reacting 2-amino-thiophene derivatives with carbonitriles or esters under thermal or microwave conditions.

  • Functionalization: The allyl and ethyl groups can be introduced through alkylation reactions, while the p-tolyl thioether is formed by nucleophilic substitution with a p-tolylthioketone derivative.

These reactions are often confirmed using spectroscopic techniques such as NMR (1H and 13C), IR spectroscopy (for carbonyl and thiol groups), and mass spectrometry for molecular weight determination .

Biological Activity

Thieno[2,3-d]pyrimidines are widely studied for their pharmacological properties:

  • Antimicrobial Activity: Many derivatives exhibit potent activity against bacterial and fungal strains due to their ability to interfere with microbial DNA synthesis.

  • Anticancer Potential: The thienopyrimidine scaffold is known to inhibit various cancer-related enzymes such as tyrosine kinases.

  • Anti-inflammatory Properties: Molecular docking studies suggest that these compounds can act as inhibitors of inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) .

While specific biological data for "3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one" might not yet be available, its structural similarity to other active derivatives suggests potential in these areas.

Spectroscopic Characterization

Characterization of this compound typically involves:

  • NMR Spectroscopy:

    • Proton signals corresponding to the allyl and ethyl groups.

    • Aromatic signals from the p-tolyl group.

    • Deshielded signals for protons near the keto and thioether functionalities.

  • IR Spectroscopy:

    • Strong absorption bands for the carbonyl group (~1670 cm⁻¹).

    • Bands indicating C-S stretching (~1100 cm⁻¹).

  • Mass Spectrometry:

    • Molecular ion peak confirming the molecular weight.

    • Fragmentation patterns consistent with the proposed structure .

Research Applications

The compound's structural complexity makes it an excellent candidate for:

  • Drug Development: Its functional groups allow for further derivatization to enhance bioactivity or reduce toxicity.

  • Molecular Docking Studies: Computational simulations can predict binding affinities to biological targets like enzymes or receptors.

  • Material Science: Heterocyclic compounds like this one are sometimes explored in organic electronics due to their conjugated systems.

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